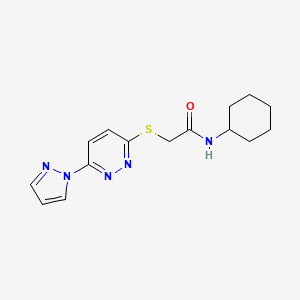

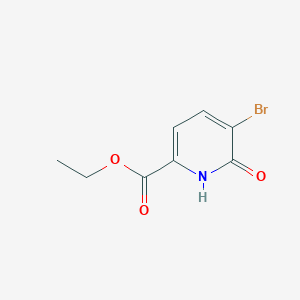

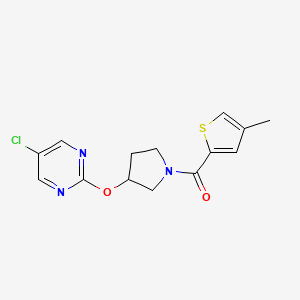

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of pyrazolylpyridazine . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . They have been synthesized and used in agriculture as insecticides, fungicides, and herbicides . Some of these derivatives have also shown a pronounced stimulating effect on plant growth .

Synthesis Analysis

A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Molecular Structure Analysis

In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, as a result of which some signals in the 1 Н and 13 С NMR spectra are broadened .Chemical Reactions Analysis

When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH 2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .Applications De Recherche Scientifique

Synthesis and Insecticidal Assessment

New heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, have been synthesized using a similar compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds demonstrated potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

The reaction of 2-amino-1,3,4-thiadiazole with various reagents has led to the creation of N-substituted-2-amino-1,3,4-thiadiazoles. These compounds have been characterized and evaluated for their antitumor and antioxidant activities, showing promising results (Hamama et al., 2013).

Synthesis for Antimicrobial and Surface Active Agents

Using 2-cyano-N-octadecylacetamide as a key intermediate, new thiazole, pyrazole, oxazole, pyrimidine, and other derivatives have been synthesized. These compounds were then used as nonionic surface active agents and evaluated for their antimicrobial and surface activities (El-Sayed & Ahmed, 2016).

Antimicrobial Applications

New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized, suitable for use as antimicrobial agents. These compounds included 2-pyridone, chromene, and hydrazone derivatives and showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Pharmacologically Active Compounds Synthesis

Cycloaddition and condensation methods were used to synthesize pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. These compounds hold potential in the pharmacological field due to their efficient synthesis methods and promising properties (Johnston et al., 2008).

Antitumor Evaluation of Heterocyclic Compounds

Various heterocyclic derivatives including thiophene, thiazole, pyrazole, and others were synthesized using 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were evaluated for their antiproliferative activity against several human cancer cell lines, revealing high inhibitory effects (Shams et al., 2010).

Synthesis of Antihypertensive Agents

New 6-heteroaryl-3-hydrazinopyridazines with antihypertensive action were synthesized and showed significant activity in hypertensive rats. This research opens up new avenues for developing antihypertensive drugs (Steiner et al., 1981).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTFWJQRPUGGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)